Cholesteryl laurate
CAS No.: 137170-90-2
Cat. No.: VC13310391
Molecular Formula: C39H68O2
Molecular Weight: 569.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137170-90-2 |
|---|---|
| Molecular Formula | C39H68O2 |
| Molecular Weight | 569.0 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanoate |
| Standard InChI | InChI=1S/C39H68O2/c1-7-8-9-10-11-12-13-14-15-19-37(40)41-32-24-26-38(5)31(28-32)20-21-33-35-23-22-34(30(4)18-16-17-29(2)3)39(35,6)27-25-36(33)38/h20,29-30,32-36H,7-19,21-28H2,1-6H3/t30-,32+,33+,34-,35+,36+,38+,39-/m1/s1 |
| Standard InChI Key | RMLFYKFCGMSLTB-ZBDFTZOCSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
| SMILES | CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
| Boiling Point | 609.37 °C. @ 760.00 mm Hg (est) |
Introduction
Chemical Structure and Physicochemical Properties
Cholesteryl laurate (C₃₉H₆₈O₂) consists of a steroid backbone derived from cholesterol esterified with lauric acid, a 12-carbon saturated fatty acid . The esterification site at the 3β-hydroxyl group of cholesterol confers lipophilicity, enabling integration into lipid bilayers and organic matrices .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 568.96 g/mol |
| Melting Point | 91–92°C |
| Boiling Point | 609.4±34.0°C (Predicted) |
| Density | 0.96±0.1 g/cm³ |
| Solubility | Chloroform, Hexanes |
| LogP | 15.64 (Estimated) |
X-ray diffraction studies reveal polymorphic behavior, with crystalline modifications (C₁, C₂, C₂ₐ, C₂₈) dependent on cooling rates . The metastable C₂ form transitions to stable C₁ at 80°C via a solid-liquid-solid mechanism, characterized by differential scanning calorimetry (DSC) endotherms and exotherms .
Synthesis and Characterization
Cholesteryl laurate is synthesized via esterification of cholesterol with lauroyl chloride under anhydrous conditions . Purity (>98%) is confirmed through chromatographic methods and nuclear magnetic resonance (NMR) spectroscopy . The compound’s mesomorphic properties—exhibiting smectic (85–90°C) and cholesteric (90–93°C) phases—are critical for its liquid crystalline behavior .
Biological and Pharmacological Roles
Lipid Metabolism and Cholesterol Regulation
Cholesteryl laurate influences lipid homeostasis by modulating low-density lipoprotein (LDL) receptor activity. In vivo studies demonstrate its utility in tracking LDL uptake in tumors and familial hypercholesterolemia models . Conjugates like TCL17-LDL enable near-infrared fluorescence imaging of hepatic LDL receptors, enhancing diagnostic precision .
Plant steryl/stanyl laurates, structurally analogous to cholesteryl laurate, reduce serum cholesterol by 20–30% via competitive inhibition of intestinal cholesterol absorption . β-Sitosterol laurate, for instance, upregulates cholesterol-7α-hydroxylase (CYP7A1), accelerating bile acid synthesis and fecal cholesterol excretion .
Membrane Dynamics and Drug Permeation
Cholesteryl laurate enhances skin penetration of hydrophobic drugs by fluidizing stratum corneum lipids. In vitro studies show a 22-fold increase in phenazepam permeability, attributed to ester-induced membrane destabilization . This property is leveraged in transdermal drug delivery systems (TDDS) to improve bioavailability .
Applications in Drug Delivery
Liposomes and Nanoparticles
Cholesteryl laurate stabilizes liposomal formulations by reducing membrane permeability. Its integration into liposomes prolongs circulation half-life and enhances tumor targeting . For example, trilobolide-loaded liposomes incorporating cholesteryl-BODIPY conjugates exhibit dual therapeutic and imaging capabilities .
Cholestosomes: A Novel Delivery Platform
Cholestosomes—vesicles composed exclusively of cholesteryl esters—demonstrate pH resistance (2–10) and long-term stability (9 months at 4°C) . These carriers efficiently encapsulate insulin and anticancer agents, enabling oral delivery and intracellular uptake .
Industrial and Material Science Applications
Liquid Crystals
Cholesteryl laurate’s mesophases are exploited in electro-optical devices. The cholesteric phase exhibits selective light reflection, enabling applications in temperature-sensitive coatings and displays .
Surfactants and Emulsifiers
The compound’s amphiphilic nature facilitates emulsification in cosmetic and food industries. Its surfactant activity stabilizes oil-in-water emulsions, improving product texture .
Recent Research Advances
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Theranostic Applications: Fluorescent cholesteryl laurate derivatives enable real-time tracking of drug delivery in cancer cells .
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Oral Therapeutics: Cholestosomes enhance oral bioavailability of peptides, bypassing hepatic first-pass metabolism .
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Antioxidant Formulations: Lauric acid esters mitigate lipid peroxidation in hepatic tissues, offering hepatoprotective effects .
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